N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C17H13ClF3N3O2S2 and its molecular weight is 447.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The compound contains a trifluoromethyl group, which is often found in many FDA-approved drugs . This group can enhance the drug’s potency, selectivity, and metabolic stability, suggesting that it might interact with a variety of biological targets.
Biochemical Pathways
Without specific information, it’s hard to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been used in a wide range of therapeutic areas, suggesting that it might influence multiple pathways .
Pharmacokinetics
The compound’s ADME properties would depend on various factors, including its chemical structure and the patient’s physiological condition. The trifluoromethyl group can enhance metabolic stability, which might improve the compound’s bioavailability .
Biologische Aktivität
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including key findings from various studies, molecular interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula:
It features a trifluoromethyl group and a thieno[3,2-d]pyrimidine moiety, which are crucial for its biological activity.
Molecular Docking Studies
Molecular docking studies have indicated that the trifluoromethyl group enhances the compound's interaction with various biological targets. The presence of halogen bonding interactions between the fluorine atoms and enzyme residues has been shown to increase binding affinity, which may lead to enhanced biological efficacy .
Anticancer Activity
Research has demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines. Specific studies reported IC50 values in the nanomolar range against breast cancer cell lines (MCF-7) and other tumor types .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes:
Enzyme | IC50 (μM) |
---|---|
Cyclooxygenase-2 (COX-2) | 10.4 |
Lipoxygenases (LOX-5/15) | 5.4 |
Acetylcholinesterase (AChE) | 19.2 |
Butyrylcholinesterase (BChE) | 13.2 |
These results indicate that the compound exhibits moderate inhibition of COX-2 and lipoxygenases, which are critical in inflammatory processes and cancer progression .
Case Studies
- Study on MCF-7 Cell Line : A study evaluated the cytotoxic effects of related compounds on MCF-7 cells, revealing that certain derivatives caused significant apoptosis with IC50 values as low as 5.4 μM. This suggests a strong potential for targeting breast cancer therapeutically .
- Inhibition of Cholinesterases : Another study highlighted that compounds with similar structures demonstrated dual inhibition against AChE and BChE, making them potential candidates for treating Alzheimer's disease due to their ability to enhance cholinergic transmission .
Eigenschaften
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N3O2S2/c1-2-24-15(26)14-12(5-6-27-14)23-16(24)28-8-13(25)22-9-3-4-11(18)10(7-9)17(19,20)21/h3-7H,2,8H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNHEKYCTRBESP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.